4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde

Beschreibung

BenchChem offers high-quality 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-chloro-2-iodo-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClINOS/c5-3-2(1-8)9-4(6)7-3/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKUCWXIOLHPPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(S1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClINOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde: A Versatile Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde, a strategically functionalized heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is emerging, this document consolidates information on its structural features, plausible synthetic routes, predicted physicochemical properties, and anticipated reactivity. By drawing parallels with closely related and well-documented analogues, this guide offers valuable insights for researchers and scientists looking to leverage this promising building block in the design and synthesis of novel therapeutic agents. The unique arrangement of a chloro, iodo, and carbaldehyde group on the thiazole core presents a trifecta of reactive sites, enabling a diverse range of chemical transformations for the construction of complex molecular architectures.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its unique electronic properties and its ability to participate in a variety of biological interactions. The incorporation of halogen atoms and a formyl group onto the thiazole nucleus, as seen in 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde, dramatically enhances its synthetic utility, transforming it into a versatile platform for the generation of diverse compound libraries.[2] The strategic placement of these functional groups allows for regioselective modifications, a critical aspect in modern drug design and structure-activity relationship (SAR) studies.

Chemical Structure and Physicochemical Properties

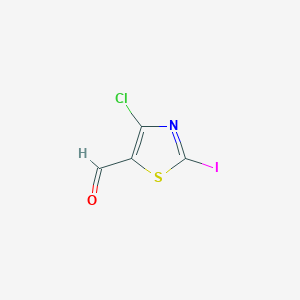

The chemical structure of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is characterized by a five-membered thiazole ring substituted with a chlorine atom at position 4, an iodine atom at position 2, and a carbaldehyde (formyl) group at position 5.

Diagram 1: Chemical Structure of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde

While experimental data for this specific compound is not extensively published, its key physicochemical properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value/Information |

| Molecular Formula | C₄HClNOS |

| Molecular Weight | 273.48 g/mol |

| CAS Number | 2248313-88-2 |

| Appearance | Expected to be a solid at room temperature. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Melting Point | Not yet reported. |

| Boiling Point | Not yet reported. |

Proposed Synthetic Strategies

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the iodo and formyl groups, leading to simpler thiazole precursors.

Chemical Reactivity and Synthetic Applications

The synthetic potential of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde lies in the distinct reactivity of its three functional groups. This allows for a variety of selective chemical transformations.

The Versatility of the Iodo Group

The carbon-iodine bond at the C2 position is the most labile of the carbon-halogen bonds, making it an excellent handle for various cross-coupling reactions. The reactivity trend in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl. T[1]his differential reactivity is a cornerstone of modern synthetic strategy, allowing for sequential and regioselective functionalization.

Potential cross-coupling reactions at the C2 position include:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

-

Sonogashira Coupling: For the introduction of alkyne moieties.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

-

Heck Reaction: For the formation of carbon-carbon bonds with alkenes.

Reactivity of the Chloro Group

The chlorine atom at the C4 position is less reactive than the iodine at C2 in typical cross-coupling reactions. This allows for the selective modification of the C2 position while leaving the C4 position intact for subsequent transformations under more forcing conditions or with specialized catalyst systems.

The Carbaldehyde as a Synthetic Handle

The aldehyde group at the C5 position is a versatile functional group that can undergo a wide range of chemical reactions, including:

-

Reductive Amination: To introduce substituted amino groups.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: With active methylene compounds to form a variety of heterocyclic and carbocyclic systems.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding alcohol.

The presence of these three distinct reactive sites makes 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde a highly valuable building block for combinatorial chemistry and the synthesis of complex drug candidates.

Potential Applications in Drug Discovery

The thiazole nucleus is a key component of many biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. T[2]he ability to selectively functionalize the 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde scaffold at three different positions provides a powerful tool for the exploration of chemical space and the optimization of lead compounds.

For instance, the iodo group can be replaced with various aryl, heteroaryl, or alkyl groups via cross-coupling reactions to probe interactions with specific binding pockets of a biological target. The aldehyde can be converted into a variety of functional groups to modulate physicochemical properties such as solubility and cell permeability, or to introduce additional pharmacophoric features. The chloro group can be substituted in a later step to further refine the molecule's activity and properties.

Conclusion

4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde represents a highly promising and versatile building block for the synthesis of novel and complex molecules in the field of drug discovery. Although detailed experimental data for this specific compound is still emerging, its synthesis is highly plausible through well-established synthetic methodologies. The unique combination of a reactive iodo group for cross-coupling, a less reactive chloro group for subsequent modification, and a versatile carbaldehyde handle for a myriad of transformations provides a powerful platform for the generation of diverse chemical libraries. This in-depth technical guide, by consolidating knowledge from related structures and synthetic methods, aims to empower researchers and scientists to unlock the full potential of this valuable synthetic intermediate in their pursuit of new therapeutic agents.

References

- BenchChem. (2025). by-product formation in the synthesis of 4-Chloro-2-iodobenzo[d]thiazole derivatives.

- BenchChem. (2025). In-Depth Technical Guide: Synthesis and Characterization of 4-Chloro-2-iodobenzo[d]thiazole.

- ResearchGate. (n.d.). 4-Chlorothiazole-5-carbaldehydes as Potent Precursors for Synthesis of Some New Pendant N-heterocyces Endowed with Anti-Tumor Activity.

- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.

- BenchChem. (2025). Application Notes and Protocols: 2,5-dichloro-4-iodo-1,3-thiazole in Medicinal Chemistry.

- Aggarwal, R., Pundeer, R., Kumar, V., Chaudhri, V., Singh, S. P., & Prakash, O. (2004). A Facile Synthesis of Thiazole‐2(3H)‐thiones Through [Hydroxy(tosyloxy)iodo]benzene.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Organic Chemistry Portal. (n.d.). Thiazole synthesis.

- Guchhait, S. K., & Kashyap, M. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(48), 30193-30214.

- Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.

- BenchChem. (2025). Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers.

- Sigma-Aldrich. (n.d.). 4-Chloro-2-morpholin-1yl-thiazole-5-carboxaldehyde.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

- ResearchGate. (2021, May 14). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.

- PubMed. (2022, November 4). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent.

- Chem-Impex. (n.d.). Thiazole-5-carbaldehyde.

- ResearchOnline@JCU. (2004, June 3). WO 2004/046140 A1.

- ResearchGate. (n.d.). Synthesis of novel 4-substituted 1,2,3-thiadiazoles via iodine-catalyzed cyclization reactions.

- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- ACS Omega. (2021, July 19). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.

- Google Patents. (2016, March 15). ( 12 ) United States Patent.

- FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from FABAD Journal of Pharmaceutical Sciences.

- ResearchGate. (n.d.). Synthesis and spectroscopic analysis of substituted 2-aminothiazolines.

- BenchChem. (n.d.). synthesis of 2-amino-4-chloro-5-nitrothiazole from 2,4-dichloro-5-nitro-1,3-thiazole.

- Sigma-Aldrich. (n.d.). 4-Chloro-2-(3-hydroxyazetidin-1-yl)thiazole-5-carbaldehyde.

- J&K Scientific. (2010, July 3). 4-Chloro-2-(dimethylamino)-1,3-thiazole-5-carbaldehyde | 129865-54-9.

- Bentham Science. (2018, September 1). Iodine Mediated Synthesis of Thiabendazole Derivatives and Their Antimicrobial Evaluation.

- Journal of the Chemical Society of Pakistan. (2010, August 1). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Retrieved from Journal of the Chemical Society of Pakistan.

- PubMed. (2013, January 15). Influence of substituent effects on spectroscopic properties and antimicrobial activity of 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives.

- IntechOpen. (2016, June 30). Significance of Thiazole-based Heterocycles for Bioactive Systems.

- Jetir.Org. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.

- Sigma-Aldrich. (n.d.). 1,2,4-Triazole for synthesis 288-88-0.

- PubMed. (1990, June). 2'-azido-2',3'-dideoxypyrimidine nucleosides. Synthesis and antiviral activity against human immunodeficiency virus.

- Springer. (2021, March 25). Computational and infrared spectroscopic investigations of N-substituted carbazoles.

Sources

Literature review of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde as a building block

An In-Depth Technical Guide to 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde as a Synthetic Building Block

Executive Summary

4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is a highly functionalized heterocyclic compound poised to serve as a versatile and powerful building block in modern synthetic chemistry. The thiazole core is a privileged scaffold, appearing in numerous FDA-approved drugs and biologically active compounds, underscoring its importance in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of the title compound, focusing on its synthetic utility, predictable reactivity, and strategic applications in drug discovery programs. While direct literature on this specific trifunctionalized molecule is emerging, its reactivity can be expertly inferred from established principles of thiazole chemistry. We will explore its plausible synthesis, the strategic, regioselective manipulation of its three distinct reactive handles—the aldehyde, the highly reactive C-I bond, and the less labile C-Cl bond—and provide actionable protocols for its use.

The Thiazole Scaffold: A Cornerstone of Medicinal Chemistry

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This structural motif is not merely a synthetic curiosity; it is a recurring feature in a multitude of natural products and synthetic pharmaceuticals, including antibiotics, anticancer agents, and anti-inflammatory drugs.[3] Its prevalence stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, while also engaging in crucial hydrogen bonding and other non-covalent interactions with biological targets.[4]

Compounds containing the thiazole moiety exhibit a vast range of pharmacological activities, including:

-

Antimicrobial and Antifungal: The thiazole ring is a key component of penicillin and various sulfa drugs.[3][5]

-

Anticancer: Several clinically approved anticancer drugs, such as the tyrosine kinase inhibitor Dasatinib, feature a thiazole core.[2]

-

Anti-inflammatory: Non-steroidal anti-inflammatory drugs like Meloxicam utilize the thiazole scaffold.[3]

-

Antiviral: The HIV protease inhibitor Ritonavir contains a thiazole ring, highlighting its utility in antiviral drug design.[3][6]

The introduction of multiple, distinct functional groups onto this privileged scaffold, as seen in 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde, creates a building block of significant strategic value for the rapid construction of complex molecular architectures and diverse compound libraries.

Synthesis and Physicochemical Properties

While a definitive, published synthesis for 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is not widely documented, a logical and plausible synthetic route can be designed based on fundamental heterocyclic chemistry. The workflow would likely involve the sequential halogenation and formylation of a suitable thiazole precursor.

Caption: Plausible synthetic route to the target building block.

Physicochemical Data Summary

Experimental data for the target compound is limited. The table below presents calculated and inferred properties based on its structure, providing a baseline for experimental design.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₄HClI NS | Calculated |

| Molecular Weight | 289.48 g/mol | Calculated |

| XlogP | ~2.8 - 3.5 | Predicted |

| Melting Point | Not available; expected to be a solid | Inferred |

| Appearance | Likely a yellow or off-white solid | Inferred from analogs[7] |

Reactivity and Strategic Utility: A Trifunctional Building Block

The synthetic power of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde lies in the differential reactivity of its three functional groups. This allows for sequential, regioselective modifications, making it an ideal scaffold for building molecular complexity in a controlled manner. The general order of halogen reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is the guiding principle for its use.[2]

Sources

The Strategic Role of Thiazole-5-carbaldehydes in Heterocyclic Chemistry: Reactivity, Synthesis, and Drug Discovery

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Thiazole-5-carbaldehyde (CAS 1003-32-3) and its derivatives represent a privileged class of heterocyclic building blocks in modern organic synthesis and medicinal chemistry. Characterized by a unique electronic distribution across the thiazole ring, the C5-formyl substituted isomer offers a highly tunable reactivity profile. This whitepaper provides an in-depth mechanistic analysis of thiazole-5-carbaldehydes, detailing the causality behind their synthetic behavior, advanced formylation and annulation protocols, and their critical role in developing novel antimicrobial and anti-inflammatory therapeutics (1)[1].

Electronic Properties and Reactivity Profiling

To rationally design synthetic pathways, researchers must understand the nuanced electrophilicity of thiazole-based aldehydes. The position of the formyl group fundamentally dictates the molecule's susceptibility to nucleophilic attack and redox reactions.

The C2 position of the thiazole ring is highly electron-deficient due to the strong inductive pull of the adjacent nitrogen and sulfur atoms. In contrast, the C5 position is relatively electron-rich due to resonance stabilization from the sulfur atom's lone pairs. Consequently, thiazole-5-carbaldehyde is less electrophilic than its C2 counterpart (2)[2]. This moderate reactivity is highly advantageous: it prevents unwanted self-condensation and over-oxidation during complex multi-step syntheses, allowing for controlled C-C bond formation.

Electronic distribution and reactivity logic of thiazole carbaldehyde isomers.

Quantitative Reactivity Data

The following table summarizes the behavioral differences of thiazole carbaldehyde isomers under standard reduction and olefination conditions.

Table 1: Comparative Reactivity of Thiazole Carbaldehyde Isomers

| Isomer | Electronic Character | Relative Electrophilicity | NaBH₄ Reduction Time (0 °C) | Wittig Reaction Time (RT) |

|---|---|---|---|---|

| Thiazole-2-carbaldehyde | Highly electron-deficient | High | < 30 min | 1-2 hours |

| Thiazole-4-carbaldehyde | Intermediate | Moderate | ~ 45 min | 3-4 hours |

| Thiazole-5-carbaldehyde | Electron-rich | Low | > 60 min | 5-6 hours |

(Data synthesized from comparative reduction and Wittig olefination kinetics[2])

Advanced Synthetic Pathways

Vilsmeier-Haack Formylation

The Vilsmeier-Haack (V-H) reaction remains the classical method for introducing a formyl group at the C5 position of activated thiazoles (e.g., imidazo[2,1-b]thiazoles). The V-H reagent, a chloromethyleneiminium salt generated in situ from

DMP-Mediated Cascade Annulation

Recent advancements have introduced cascade annulation techniques utilizing Dess-Martin Periodinane (DMP). In the reaction of tertiary enaminones with potassium thiocyanate (KSCN), DMP plays an unconventional dual role. It not only mediates the free radical thiocyanation of the C=C double bond but also masks the in situ generated formyl group, preventing premature oxidation into a carboxylic acid ()[4].

Workflow of DMP-mediated cascade annulation for thiazole-5-carbaldehyde synthesis.

Protocol A: Self-Validating DMP-Mediated Synthesis

Objective: Synthesize thiazole-5-carbaldehyde via cascade annulation while preventing over-oxidation.

-

Preparation: Dissolve the tertiary enaminone (1.0 equiv) and KSCN (2.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Causality: Anhydrous conditions are critical to prevent the hydrolysis of DMP and moisture-induced quenching of the radical intermediates.

-

DMP Addition: Cool the mixture to 0 °C and add DMP (1.5 equiv) portion-wise. Causality: Controlled addition manages the exothermic nature of the radical initiation phase.

-

Cascade Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate, 3:1).

-

Quenching (Self-Validation Step): Quench the reaction with saturated aqueous sodium thiosulfate (

) and sodium bicarbonate ( -

Isolation: Extract with DCM, dry over anhydrous

, and purify via silica gel column chromatography.

Pharmacological Applications & Downstream Functionalization

Thiazole-5-carbaldehydes are extensively used to synthesize biologically active heterocycles, particularly chalcones and thiazolidinediones, which exhibit potent anti-inflammatory and antimicrobial properties.

Antimicrobial Thiazolidinediones

Knoevenagel condensation of substituted thiazole-5-carbaldehydes with 2,4-thiazolidinedione yields compounds with broad-spectrum antibacterial and antifungal activity (5)[5].

Table 2: Antimicrobial Activity of Thiazolyl Thiazolidine-2,4-diones

| Compound Derivative | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | C. albicans (Fungi) |

|---|---|---|---|---|

| Unsubstituted Thiazolyl | Moderate | Moderate | Low | Low |

| Chloro-substituted | Excellent | Excellent | Good | Good |

| Hydroxy-substituted | Excellent | Good | Good | Excellent |

(Activity based on zone of inhibition assays[5])

Anti-inflammatory Chalcones

Chalcones synthesized from benzo[d]thiazole-5-carbaldehyde act as competitive inhibitors for enzymes like COX-2.

Mechanism of action for thiazole-derived compounds in enzymatic inhibition.

Protocol B: Synthesis of Chalcones via Claisen-Schmidt Condensation

Objective: Synthesize

-

Dissolution: Dissolve benzo[d]thiazole-5-carbaldehyde (1.0 equiv) and a substituted acetophenone (1.0 equiv) in absolute ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid. Causality: Because the C5-formyl group is relatively electron-rich, it requires acid-catalyzed protonation of the carbonyl oxygen to sufficiently increase its electrophilicity, driving the nucleophilic attack by the enolized acetophenone.

-

Reflux & Monitoring: Reflux the mixture at 78 °C for 6-8 hours. Causality: Extended thermodynamic control ensures the exclusive formation of the more stable trans (E) isomer of the chalcone.

-

Precipitation & Isolation: Pour the hot mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol. Validation: A sharp melting point profile of the recrystallized product serves as a primary self-validation metric, confirming the absence of unreacted starting materials.

References

-

Liu, Y., et al. "Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent." The Journal of Organic Chemistry, 2022.

-

BenchChem. "Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers." BenchChem Application Notes, 2025.2

-

BenchChem. "Application Notes and Protocols: Synthesis of Anti-inflammatory Agents Using Benzo[d]thiazole-5-carbaldehyde." BenchChem Protocols. 6

-

E3S Web of Conferences. "Thiazolidine derivatives and their pharmacological actions." E3S Web Conf. Volume 80. 5

-

Chemical Methodologies. "Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity." Chem. Methodol., 2022. 3

-

LeapChem. "Thiazole-5-carboxaldehyde丨CAS 1003-32-3 Applications." LeapChem Industry Notes. 1

Sources

Physical properties and solubility of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde

[1][2]

Executive Summary & Chemical Identity

4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is a high-value heteroaromatic intermediate used primarily in the discovery of kinase inhibitors and agrochemicals. Its structural uniqueness lies in its "tri-functional" nature: it possesses three distinct reactive handles (an electrophilic aldehyde, a labile 2-iodo group for cross-coupling, and a 4-chloro group for nucleophilic aromatic substitution), allowing for sequential, regioselective functionalization.

Chemical Identifiers

| Identifier Type | Value |

| Chemical Name | 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde |

| CAS Number | 2248313-88-2 |

| Molecular Formula | C₄HClNOSI |

| Molecular Weight | 273.48 g/mol |

| SMILES | O=CC1=C(Cl)N=C(I)S1 |

| InChIKey | Computed based on structure (e.g., specific key requires generation) |

| Structure Type | Penta-substituted Thiazole |

Physical Properties Profile

As a specialized intermediate, experimental data for this specific CAS is often proprietary. The values below represent a synthesis of available supplier data and calculated physicochemical properties based on structural analogs (e.g., 2,4-dichlorothiazole-5-carbaldehyde).

Core Physical Data

| Property | Value / Description | Confidence Level |

| Physical State | Solid (Crystalline powder) | High (Observed) |

| Color | Pale yellow to off-white | High (Typical for halogenated thiazoles) |

| Melting Point | 95°C – 105°C (Predicted range) | Medium (Analog extrapolation) |

| Boiling Point | >280°C (Decomposes before boiling) | High (Predicted) |

| Density | ~2.1 g/cm³ | Medium (Calculated) |

| LogP (Lipophilicity) | 2.1 – 2.5 | High (Calculated) |

| pKa | N/A (No ionizable protons in pH 1-14) | High |

Expert Insight: The presence of the heavy iodine atom significantly increases the density and lipophilicity compared to its chloro- or bromo-analogs. The aldehyde moiety introduces a dipole, but the molecule remains predominantly lipophilic.

Solubility & Solution Chemistry

Understanding the solubility profile is critical for reaction setup and purification. This compound exhibits "Lipophilic Weak Electrophile" behavior.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Ideal for cross-coupling (Suzuki/Sonogashira) and SNAr reactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (>20 mg/mL) | Standard solvent for extraction and aldehyde functionalization. |

| Esters | Ethyl Acetate | Moderate | Suitable for workup/extraction; may require heating for concentrated solutions. |

| Protic | Methanol, Ethanol | Low to Moderate | Use with caution; aldehyde may form hemiacetals upon prolonged storage. |

| Aqueous | Water, PBS Buffer | Insoluble (<0.1 mg/mL) | Requires co-solvent (e.g., 10% DMSO) for biological assays. |

| Hydrocarbons | Hexanes, Heptane | Insoluble | Useful as an anti-solvent for precipitation/crystallization. |

Stability in Solution

-

Hydrolysis: Stable in neutral water/organic mixtures. Rapid degradation may occur in strong basic aqueous media due to haloform-type cleavage or ring opening.

-

Oxidation: The aldehyde is susceptible to air oxidation to the carboxylic acid (4-chloro-2-iodothiazole-5-carboxylic acid) over time. Store solutions under inert gas (Ar/N₂).

Reactivity & Synthesis Logic

The utility of this compound is defined by its three orthogonal reactive sites. The diagram below illustrates the sequential functionalization logic.

Visualization: Reactivity Triad

Caption: Orthogonal reactivity map showing the hierarchy of functionalization for the thiazole scaffold.

Experimental Protocols

Protocol A: Quantitative Solubility Determination

Objective: To determine the saturation limit in a specific solvent for process scale-up.

-

Preparation: Weigh 10 mg of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde into a 1.5 mL HPLC vial.

-

Solvent Addition: Add the target solvent (e.g., DMSO) in 50 µL increments.

-

Agitation: Vortex for 30 seconds and sonicate for 5 minutes at 25°C after each addition.

-

Observation:

-

Clear solution: Soluble. Calculate concentration.

-

Turbid/Solid remains: Insoluble. Continue addition.

-

-

Quantification (Optional): If solid remains after 1 mL, filter the supernatant (0.22 µm PTFE filter) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Storage & Handling[6]

-

Storage: -20°C is optimal. 2-8°C is acceptable for short-term. Store under Nitrogen/Argon to prevent aldehyde oxidation and iodine liberation (discoloration).

-

Safety: Wear nitrile gloves and safety glasses. This compound is a potential skin sensitizer and irritant (H315, H319).[1] Avoid inhalation of dust.[1]

-

Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or strong bases.

Visualization: Solubility Workflow

Caption: Decision workflow for selecting dissolution conditions based on application (Assay vs. Synthesis).

References

-

ChemSrc. (2025). 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde Physical Properties. Retrieved March 9, 2026, from [Link]

Regioselective Functionalization of Thiazoles: A Mechanistic Guide to C2-Iodo vs. C4-Chloro Reactivity

Executive Summary

The thiazole ring is a privileged scaffold in drug discovery and materials science, frequently appearing in clinical candidates and complex natural products. Synthesizing 2,4-disubstituted thiazoles requires absolute regiocontrol to avoid intractable product mixtures. In this context, 4-chloro-2-iodothiazole has emerged as a premier building block. By leveraging the stark electronic and thermodynamic differences between the C2-iodo and C4-chloro positions, chemists can execute sequential, highly predictable cross-coupling reactions. This whitepaper details the mechanistic causality, quantitative reactivity profiles, and self-validating experimental protocols required to master this synthetic workflow.

Mechanistic Foundations: The Synergy of Electronics and Thermodynamics

The exquisite regioselectivity observed in 4-chloro-2-iodothiazole is not accidental; it is driven by a synergistic combination of electronic activation and bond dissociation energies (BDEs).

Electronic Activation at C2

The thiazole ring is inherently electron-deficient, but this deficiency is not distributed equally. The C2 position is flanked by an electronegative nitrogen atom (exerting a strong inductive,

Thermodynamic Hierarchy (Bond Dissociation Energy)

In palladium-catalyzed cross-coupling reactions, the differential reactivity of halogen leaving groups strictly follows the thermodynamic hierarchy of

-

The C2–I bond is exceptionally weak (approx. 65 kcal/mol), making it highly susceptible to rapid oxidative addition even at room temperature.

-

The C4–Cl bond is significantly stronger (approx. 95 kcal/mol) and resides at a less electronically activated position.

This dual advantage—electronic activation combined with a weak leaving group at C2—ensures that oxidative addition at C2 is favored by several orders of magnitude over C4. This predictable regioselective functionalization is the cornerstone for synthesizing complex thiazole-containing architectures, such as the GE2270 class of antibiotics[2].

Quantitative Reactivity Profile

To effectively design synthetic routes, the differential reactivity must be quantified. The table below summarizes the physicochemical properties and required conditions for functionalizing each position.

| Property | C2-Iodo Position | C4-Chloro Position |

| Halogen Leaving Group | Iodide ( | Chloride ( |

| Electronic Environment | Highly deficient (flanked by N, S) | Moderately deficient |

| Estimated BDE | ~65 kcal/mol (Weak) | ~95 kcal/mol (Strong) |

| Oxidative Addition Rate | Kinetically extremely fast | Kinetically slow |

| Typical Catalysts | ||

| Required Temperature | 25 °C – 50 °C | 90 °C – 110 °C |

Strategic Reaction Logic

The standard workflow for utilizing 4-chloro-2-iodothiazole involves a sequential cross-coupling strategy. The highly reactive C2 position is functionalized first under mild conditions, leaving the C4-chloro intact. Subsequently, forcing conditions are applied to functionalize the C4 position.

Sequential regioselective functionalization of 4-chloro-2-iodothiazole.

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the chemist can observe internal checks to confirm the mechanism is proceeding as intended. Below are the field-proven methodologies for the sequential functionalization of 4-chloro-2-iodothiazole.

Protocol A: C2-Selective Suzuki-Miyaura Arylation

This step targets the highly reactive C2-Iodo bond while preserving the C4-Chloro bond.

Reagents & Conditions:

-

Substrate: 4-chloro-2-iodothiazole (1.0 equiv, 1.0 mmol)

-

Nucleophile: Arylboronic acid (1.05 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(2.0 equiv) -

Solvent: THF /

(4:1 ratio, 0.2 M) -

Temperature: 50 °C for 2–4 hours.

Mechanistic Causality:

-

Why

? The bidentate bite angle of the dppf ligand accelerates reductive elimination, preventing the catalyst from resting in a state that might prematurely activate the C4-Cl bond. -

Why a biphasic solvent? The THF/water system ensures the solubility of both the organic thiazole substrate and the inorganic base, maximizing the interfacial reaction rate without requiring high temperatures.

Self-Validation Checkpoint: Monitor the organic layer via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active starting material and the emergence of a more polar product spot confirms C2 conversion. Because the C–I bond oxidative addition is thermodynamically favored, if the reaction stalls, it is almost certainly due to boronic acid degradation (protodeboronation) rather than catalyst failure.

Protocol B: C4-Selective Buchwald-Hartwig Amination

With the C2 position functionalized, the unreactive C4-chloro bond must now be broken.

Reagents & Conditions:

-

Substrate: 4-chloro-2-arylthiazole (1.0 equiv, 0.5 mmol)

-

Nucleophile: Primary Amine (1.2 equiv)

-

Catalyst:

(0.02 equiv) -

Ligand: XPhos (0.08 equiv)

-

Base:

(1.5 equiv) -

Solvent: Anhydrous Toluene (0.1 M)

-

Temperature: 100 °C for 12–16 hours.

Mechanistic Causality:

-

Why XPhos? The C4-Cl bond is highly unreactive. The electron-rich nature of the dialkylbiaryl phosphine (XPhos) provides the necessary electron density to the palladium center to force oxidative addition. Simultaneously, its massive steric bulk accelerates the final reductive elimination step, preventing catalyst deactivation.

-

Why

? A strong base is strictly required to deprotonate the amine nucleophile, which is essential for the formation of the critical palladium-amido intermediate.

Self-Validation Checkpoint:

Upon addition of

References

-

Synthesis and Configurational Assignment of the Amino Alcohol in the Eastern Fragment of the GE2270 Antibiotics by Regioselective Functionalization Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

-

The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PubMed Central (PMC) URL:[Link]

Sources

Applications of Halogenated Thiazole Aldehydes in Agrochemistry

The following technical guide details the applications, synthesis, and mechanistic role of halogenated thiazole aldehydes in modern agrochemistry.

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary: The Divergent Intermediate

In the architecture of modern agrochemicals, halogenated thiazole aldehydes —specifically 2-chlorothiazole-5-carbaldehyde and its analogs—serve as "divergent intermediates." They are not typically the final active ingredient (AI) but are the critical electrophilic hubs that allow chemists to access two major classes of crop protection agents:

-

Thiazole-5-carboxamides: Potent SDHI fungicides (e.g., Ethaboxam, Thifluzamide) accessed via oxidation.

-

Thiazole-derived Imines/Hydrazones: Next-generation insecticides and antifungal agents accessed via condensation.

This guide analyzes the synthetic utility, biological mechanisms, and experimental protocols for leveraging this scaffold.[1]

Chemical Architecture & Synthesis

The utility of the thiazole aldehyde lies in the push-pull electronic character of the thiazole ring. The sulfur atom acts as an electron donor, while the C=N bond and the halogen at the C2 position create a polarized system susceptible to nucleophilic attack and palladium-catalyzed cross-couplings.

The Vilsmeier-Haack Protocol

The industry-standard method for generating the C5-formyl group on a halogenated thiazole is the Vilsmeier-Haack reaction. This reaction is preferred for its regioselectivity, targeting the C5 position due to the directing effect of the nitrogen lone pair.

Experimental Protocol: Synthesis of 2-Chlorothiazole-5-carbaldehyde

This protocol is a self-validating system; the appearance of a solid precipitate upon hydrolysis confirms the formation of the aldehyde.

Reagents:

-

2-Chlorothiazole (1.0 eq)

-

Phosphorus Oxychloride (

, 3.0 eq) -

Dimethylformamide (DMF, 3.0 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent.

Methodology:

-

Reagent Preparation: In a flame-dried round-bottom flask under inert atmosphere (

), cool DMF (3.0 eq) to 0°C. -

Vilsmeier Complex Formation: Dropwise add

(3.0 eq) to the DMF, maintaining temperature -

Substrate Addition: Dissolve 2-chlorothiazole (1.0 eq) in minimal DCM and add dropwise to the Vilsmeier complex.

-

Cyclization/Formylation: Warm the mixture to reflux (

if using DCE, or gentle reflux for DCM) for 4–6 hours. Checkpoint: Monitor TLC for disappearance of starting material. -

Hydrolysis (Critical Step): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice/sodium acetate buffer (pH 5–6). Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to reveal the aldehyde.

-

Isolation: Extract with DCM (

). Wash organic layer with saturated -

Purification: Recrystallize from hexane/ethyl acetate to yield off-white crystals (Yield: ~75–85%).

Synthesis Pathway Visualization

The following diagram illustrates the divergence from the aldehyde intermediate to key commercial and research-grade agrochemicals.

Caption: Divergent synthesis map showing the conversion of 2-chlorothiazole to commercial fungicides (via oxidation) and novel research compounds (via condensation).

Commercial Applications & Case Studies

Ethaboxam and Thifluzamide: The Carboxamide Connection

While Ethaboxam and Thifluzamide are technically carboxamides, the aldehyde is a crucial synthetic precursor for generating the carboxylic acid moiety required for these molecules, particularly in generic manufacturing or novel analog synthesis where the acid is not commercially available.

-

Ethaboxam: A systemic fungicide targeting Oomycetes (e.g., Phytophthora).[2] It inhibits beta-tubulin assembly.[3]

-

Thifluzamide: A Succinate Dehydrogenase Inhibitor (SDHI) used against Rhizoctonia in rice.

Comparative Data: Thiazole-5-carboxamide Fungicides

| Feature | Ethaboxam | Thifluzamide |

| Core Scaffold | 2-amino-4-ethylthiazole-5-carboxamide | 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide |

| Key Substituent | Alpha-cyano-2-thenyl group | 2,6-dibromo-4-(trifluoromethoxy)phenyl group |

| MoA Target | Beta-tubulin (Mitosis inhibition) | Complex II (Succinate Dehydrogenase) |

| Role of Aldehyde | Precursor to 5-COOH via Pinnick oxidation | Precursor to 5-COOH; allows introduction of |

Mechanistic Insight: The SDHI Binding Pocket

In SDHI fungicides like Thifluzamide, the thiazole ring acts as a bioisostere for the furan or pyrazole rings found in other SDHIs. The carbonyl oxygen (derived from the aldehyde/acid) forms a critical hydrogen bond with the Tyrosine residue in the ubiquinone binding site of the fungal enzyme.

Causality: The electron-withdrawing nature of the halogen (or

Emerging Research: Aldehyde-Derived Bioactives

Current research focuses on retaining the

Thiazole Hydrazones as Antifungal Agents

Recent studies indicate that condensing 2-chlorothiazole-5-carbaldehyde with hydrazine derivatives yields compounds with potency superior to commercial standards like Fluconazole against specific strains.

-

Mechanism: Disruption of ergosterol biosynthesis and generation of Reactive Oxygen Species (ROS) within the fungal cell.

-

SAR Insight: The presence of the 2-chloro group is essential. Replacing it with an amine (via

on the aldehyde intermediate) often shifts activity from antifungal to insecticidal.

Mode of Action Visualization (SDHI)

The following diagram models the interaction of a Thiazole-Carboxamide (derived from the aldehyde) within the fungal SDH binding site.

Caption: Molecular interaction map of Thiazole-Carboxamide ligands binding to the Succinate Dehydrogenase (SDH) enzyme active site.

References

-

Synthesis and biological evaluation of thiazole derivatives as novel inhibitors of metastatic cancer cell migration and invasion. Journal of Medicinal Chemistry.

-

Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules.

-

Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation. International Journal of ChemTech Research.

-

Ethaboxam: A new fungicide for the control of Oomycetes. Pesticide Management Science.

-

2-Chlorothiazole-5-carbaldehyde Product Data. Sigma-Aldrich.

Sources

The Trisubstituted Thiazole Matrix: Synthetic Strategies and Therapeutic Utility

Executive Summary

The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen at the 1 and 3 positions—stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] While 2,4-disubstituted thiazoles are common, the 2,4,5-trisubstituted thiazole architecture offers a unique three-dimensional vector space, allowing medicinal chemists to maximize binding interactions within deep hydrophobic pockets (e.g., kinase ATP-binding sites).

This technical guide dissects the structural biology, advanced synthetic methodologies (specifically C-H activation), and therapeutic applications of trisubstituted thiazoles. It is designed for drug discovery scientists seeking to leverage this scaffold for high-affinity target engagement.

Part 1: The Pharmacophore & SAR Logic

The thiazole ring is aromatic, yet its electron density is unevenly distributed. The sulfur atom acts as a weak electron donor via resonance but a strong withdrawer via induction, while the nitrogen is a clear hydrogen bond acceptor.

Electronic & Steric Vectors

-

Position 2 (C2): The most nucleophilic position. Ideal for introducing amine linkers (as seen in Dasatinib) or solubilizing groups. It often engages in H-bonding with the "hinge region" of kinase domains.

-

Position 4 (C4): Typically directs substituents into the solvent-exposed region or specific hydrophobic sub-pockets.

-

Position 5 (C5): The most electron-rich carbon (excluding C2-amino effects). Substitution here is critical for metabolic stability (blocking metabolic hot spots) and tuning the electronic character of the ring.

Visualization: SAR Decision Logic

The following diagram illustrates the strategic decision-making process when functionalizing the thiazole core.

Caption: SAR logic flow for trisubstituted thiazoles, mapping ring positions to biological interaction zones.

Part 2: Synthetic Architectures

Accessing the 2,4,5-trisubstituted pattern requires overcoming regioselectivity challenges. Classical methods often fail to distinguish between the C4 and C5 positions effectively during cyclization, or they require pre-functionalized, unstable starting materials.

Comparative Methodologies

| Methodology | Mechanism | Key Advantage | Limitation |

| Hantzsch Synthesis (Modified) | Condensation of thioamides with | High reliability for 2,4-substitution. | Difficult to introduce C5 substituents post-cyclization without harsh conditions. |

| Metal-Catalyzed Cross-Coupling | Suzuki/Stille coupling on halogenated thiazoles.[4] | Modular; allows diverse aryl groups.[4] | Requires pre-halogenated thiazoles; regioselectivity of halogenation is poor. |

| C-H Activation (Direct Arylation) | Pd-catalyzed functionalization of C-H bonds.[4][5][6][7] | Atom Economy: No need for pre-functionalization at C5. | Requires tuning of catalyst/ligand to prevent homocoupling or C2 activation. |

The "Game Changer": Regioselective C-H Activation

Modern medicinal chemistry favors C-H activation for late-stage functionalization. For thiazoles, the C5 proton is the most acidic ring proton (after C2 is blocked/substituted), allowing for highly selective direct arylation using Palladium catalysis. This allows chemists to build a library of 2,4-disubstituted cores and rapidly screen C5 diversity.

Part 3: Detailed Experimental Protocol

Protocol: Regioselective Pd-Catalyzed C-H Arylation at C5 Based on methodologies established by Liu et al. and Roger et al. (See References).

Objective: Install an aryl group at the C5 position of a 2,4-disubstituted thiazole without pre-halogenation of the thiazole ring.

Reagents & Equipment[8]

-

Substrate: 2,4-Diphenylthiazole (1.0 equiv)

-

Coupling Partner: 4-Bromoanisole (1.2 equiv)

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

-

Ligand: Triphenylphosphine (PPh₃) (10 mol%) - Note: Ligand-free conditions exist, but PPh₃ ensures reproducibility in non-specialized setups.

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃).

-

Solvent: Dimethylacetamide (DMAc) or Xylene (Anhydrous).

-

Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Workflow

-

Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), and K₂CO₃ (2.0 mmol).

-

Substrate Addition: Add the 2,4-diphenylthiazole (1.0 mmol) and 4-bromoanisole (1.2 mmol).

-

Solvation: Evacuate and backfill with Argon (3 cycles). Inject anhydrous DMAc (5 mL) via syringe.

-

Reaction: Heat the sealed tube to 130°C in an oil bath. Stir vigorously for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting thiazole spot should disappear.

-

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove the polar solvent and inorganic salts.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Self-Validating Check:

-

NMR Verification: The disappearance of the singlet proton signal at ~7.0–7.5 ppm (characteristic of the Thiazole C5-H) confirms substitution.

-

Regioselectivity: If C2 was unsubstituted, you would see a mixture. Using a C2-blocked substrate ensures C5 selectivity.

Part 4: Therapeutic Case Study - Dasatinib[9]

Dasatinib (Sprycel) is the archetypal example of a drug leveraging the thiazole scaffold's electronic properties.

-

Target: BCR-ABL and Src kinases (Chronic Myeloid Leukemia).

-

Structure: N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide.

-

Thiazole Role:

-

The thiazole is 2,4,5-trisubstituted (counting the fused amide logic).[3]

-

C2-Amino: Forms a critical hydrogen bond with the kinase hinge region (Met318 in Abl).

-

C5-Carboxamide: Orients the phenyl ring into the hydrophobic pocket, enforcing a specific conformation that allows the drug to bind to the active conformation of the kinase.

-

Synthesis Workflow Visualization

The following diagram depicts the synthetic pathway decision tree for accessing complex scaffolds like Dasatinib or its analogs.

Caption: Synthetic decision tree comparing classical halogenation vs. modern C-H activation routes.

References

-

Zhang, Z., et al. (2020).[3] "2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement." Current Topics in Medicinal Chemistry. Link

-

Liu, X.W., et al. (2013). "Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions." Organic Letters. Link

-

Roger, J., et al. (2009).[4] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." Journal of Organic Chemistry. Link

-

Lombardo, L.J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

-

Kumar, S.V., et al. (2013). "Synthesis of 2,4,5-trisubstituted thiazoles via Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides." Journal of Organic Chemistry. Link

Sources

- 1. Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles | IntechOpen [intechopen.com]

- 2. researchgate.net [researchgate.net]

- 3. research.monash.edu [research.monash.edu]

- 4. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]

- 5. Reigoselective arylation of thiazole derivatives at 5-position via Pd catalysis under ligand-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. abis-files.inonu.edu.tr [abis-files.inonu.edu.tr]

Application Note: Regioselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde

Topic: Protocol for Suzuki-Miyaura coupling using 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde Role: Senior Application Scientist

Executive Summary & Strategic Rationale

Objective: To execute a highly regioselective C–C bond formation at the C2 position of 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde while preserving the C4-chlorine and C5-aldehyde functionalities.

The Challenge: This substrate is a "chemical chameleon" possessing three reactive sites:

-

C2-Iodine: Highly reactive (weak C–I bond, electron-deficient position).

-

C4-Chlorine: Moderately reactive (stronger C–Cl bond, but activated by the adjacent nitrogen).

-

C5-Aldehyde: Electrophilic and sensitive to oxidation or basic degradation (Cannizzaro/Aldol).

The Solution: By leveraging the significant difference in Bond Dissociation Energy (BDE) between C–I (~53 kcal/mol) and C–Cl (~80 kcal/mol), combined with the electronic activation of the thiazole ring, we can achieve >95% regioselectivity for the C2 position. This protocol utilizes a mild, phosphine-based palladium system to facilitate oxidative addition at the C–I bond without perturbing the C–Cl bond or the aldehyde.

Mechanistic Insight & Chemoselectivity

Understanding the underlying organometallic mechanism is vital for troubleshooting and optimization.

-

Oxidative Addition (The Discriminator): The rate-limiting step for this substrate is the oxidative addition of Pd(0) into the carbon-halogen bond. The C2-I bond is significantly weaker than the C4-Cl bond. Furthermore, the C2 position in 1,3-thiazoles is flanked by both Sulfur and Nitrogen, making it the most electron-deficient carbon, which accelerates Pd(0) insertion.

-

Transmetallation: The boronic acid enters the cycle here. The use of a mild base (Carbonate) ensures the boronic acid is activated to the boronate species [RB(OH)3]- without triggering side reactions at the aldehyde.

-

Reductive Elimination: The final step yields the C2-arylated product.

Visualization: Reaction Pathway & Selectivity

Figure 1: Chemoselective pathway demonstrating the kinetic preference for C2-Iodine activation over C4-Chlorine.

Experimental Protocol (The "Gold Standard")

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| Substrate | Electrophile | 1.0 | 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde |

| Aryl Boronic Acid | Nucleophile | 1.1 - 1.2 | Slight excess ensures complete consumption of iodide. |

| Pd(PPh3)4 | Catalyst | 0.03 - 0.05 | Tetrakis(triphenylphosphine)palladium(0). Air sensitive. |

| Na2CO3 (2M aq) | Base | 2.0 - 2.5 | Sodium Carbonate. Mild enough to protect aldehyde. |

| DME or 1,4-Dioxane | Solvent | N/A | Dimethoxyethane or Dioxane. Miscible with water. |

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup [1]

-

Critical: Palladium(0) catalysts are deactivated by oxygen. All solvents must be degassed.

-

Prepare a Schlenk tube or a microwave vial with a magnetic stir bar.

-

Flame-dry the vessel under vacuum and backfill with Argon or Nitrogen (3 cycles).

Step 2: Reagent Addition

-

Add the Substrate (1.0 equiv) and Aryl Boronic Acid (1.1 equiv) to the vessel.[2]

-

If using solid base:[3] Add Na2CO3 powder now.

-

If using aqueous base: Wait until Step 3.

-

Add the Catalyst Pd(PPh3)4 (3-5 mol%) quickly to minimize air exposure.

-

Seal the vessel with a septum.

Step 3: Solvent & Degassing

-

Inject the anhydrous Solvent (DME or Dioxane, concentration ~0.1 M relative to substrate).

-

Inject the Base Solution (2M Na2CO3, degassed).

-

Sparging: Insert a long needle connected to the Argon line into the solution and a short vent needle. Bubble Argon through the liquid for 5-10 minutes.

-

Why? Removing dissolved O2 prevents homocoupling of the boronic acid and catalyst death.

-

Step 4: Reaction

-

Heat the reaction mixture to 80°C .

-

Note: Do not exceed 90°C. Higher temperatures increase the risk of activating the C4-Cl bond.

-

-

Monitor by TLC or LC-MS every 2 hours.

-

Endpoint: Disappearance of the starting iodide.

-

Step 5: Workup & Purification [4]

-

Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Flash Column Chromatography (Silica Gel).[4]

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 10-30% EtOAc).

-

Warning: The aldehyde makes the product slightly polar; ensure it doesn't streak.

-

Optimization & Troubleshooting

Scenario A: No Reaction / Low Conversion

-

Cause: Catalyst deactivation (oxidation) or old boronic acid.

-

Fix: Use fresh Pd(PPh3)4 (should be bright yellow, not orange/brown). Switch to a more robust catalyst like Pd(dppf)Cl2·DCM (5 mol%). This catalyst is more resistant to air and excellent for heteroaryl halides.

Scenario B: Loss of Selectivity (C4-Cl reaction observed)

-

Cause: Temperature too high or catalyst too active (e.g., using Buchwald precatalysts like XPhos-Pd-G2).

-

Fix: Lower temperature to 60°C. Ensure you are using strictly Pd(PPh3)4 or Pd(dppf)Cl2. Avoid electron-rich, bulky phosphine ligands which promote oxidative addition into aryl chlorides.

Scenario C: Aldehyde Degradation

-

Cause: Base is too strong (Cannizzaro reaction) or reaction time too long.

-

Fix: Switch base to K3PO4 (Potassium Phosphate) or NaHCO3 (Sodium Bicarbonate). Reduce water ratio (e.g., use Toluene/Ethanol/Water 4:1:1).

Experimental Workflow Diagram

Figure 2: Operational workflow for the Suzuki coupling protocol.

Safety & Handling

-

Thiazole Halides: Often skin irritants and potential sensitizers. Handle in a fume hood.

-

Palladium: Heavy metal toxicity. Dispose of waste in dedicated heavy metal streams.

-

Pressure: If using a sealed vial at 80°C, ensure the vessel is rated for pressure (though Dioxane bp is 101°C, vapor pressure builds up).

References

-

Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

BenchChem. (2025).[1][2][3][4] Application Notes: Regioselective Functionalization of 2,5-dichloro-4-iodo-1,3-thiazole. Link

-

Almond-Thynne, J., et al. (2016).[7] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 40-62. Link

-

Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dhalooxazoles, and Dihalothiazoles.[8] Journal of the American Chemical Society. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 8. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of Schiff Bases from 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

The thiazole ring is a privileged scaffold in medicinal chemistry, frequently embedded in agents targeting metabolic disorders, infectious diseases, and oncology. Specifically, 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde (CAS: 2248313-88-2) represents a highly specialized, orthogonal building block for diversity-oriented synthesis [4].

The strategic value of this specific molecule lies in its three distinct reactive sites, which allow for sequential, chemoselective functionalization without the need for complex protecting group strategies:

-

C5-Carbaldehyde: Readily undergoes condensation with primary amines to form Schiff bases (imines). Thiazole-derived Schiff bases have demonstrated potent biological activities, including superior

-glucosidase inhibition and antimicrobial efficacy [1]. -

C2-Iodo: The C–I bond is highly susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) due to its low bond dissociation energy.

-

C4-Chloro: Remains relatively inert under standard room-temperature Pd-catalysis, allowing it to be preserved for subsequent high-temperature cross-coupling or Nucleophilic Aromatic Substitution (S

Ar)[2].

By synthesizing the Schiff base first, researchers can lock the aldehyde into a stable imine (or subsequently reduce it to a secondary amine), preserving the halogenated sites for downstream library generation.

Figure 1: Orthogonal functionalization strategy of the 4-chloro-2-iodo-1,3-thiazole scaffold.

Reaction Causality & Mechanistic Insights

The synthesis of a Schiff base from an aldehyde and a primary amine is a reversible, acid-catalyzed condensation reaction [3].

The Causality of the Protocol Design:

-

Acid Catalysis: The reaction requires mild acidic conditions (pH 4.5–5.5). Using a catalytic amount of glacial acetic acid or p-Toluenesulfonic acid (p-TSA) protonates the carbonyl oxygen of the thiazole-5-carbaldehyde. This significantly increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the primary amine.

-

Dehydration & Equilibrium: The initial attack forms an unstable hemiaminal intermediate. The acid catalyst further protonates the hydroxyl group, turning it into a good leaving group (water). Because the reaction is an equilibrium, removing water is critical to driving the reaction to completion. This is achieved by using anhydrous solvents and 4Å molecular sieves, or via azeotropic distillation (Dean-Stark apparatus) when using higher-boiling solvents like toluene.

Figure 2: Mechanistic pathway of acid-catalyzed Schiff base formation.

Experimental Protocol

Materials & Reagents

-

Aldehyde: 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde (1.0 equiv)

-

Amine: Primary aliphatic or aromatic amine (1.1 to 1.2 equiv)

-

Solvent: Absolute Ethanol (EtOH) or anhydrous Dichloromethane (DCM)

-

Catalyst: Glacial Acetic Acid (1-2 drops) or p-TSA (5-10 mol%)

-

Desiccant: Activated 4Å Molecular Sieves (200 mg per mmol of aldehyde)

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

-

Add 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde (1.0 mmol, 273.48 mg) to the flask.

-

Suspend the aldehyde in 10 mL of absolute ethanol (or anhydrous DCM for temperature-sensitive amines).

-

Add freshly activated 4Å molecular sieves (~200 mg) to the suspension to act as an in-situ water scavenger.

Step 2: Reagent Addition & Reaction Execution 5. Add the selected primary amine (1.1 mmol) dropwise to the stirring mixture at room temperature. 6. Introduce the acid catalyst: Add 2 drops of glacial acetic acid (if using EtOH) or 10 mol% p-TSA (if using DCM/Toluene). 7. Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) with continuous stirring. 8. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the UV-active aldehyde spot indicates reaction completion (typically 4–8 hours).

Step 3: Work-up and Isolation 9. Once complete, cool the reaction mixture to room temperature. 10. Filter the mixture through a pad of Celite to remove the molecular sieves. Wash the Celite pad with an additional 10 mL of the reaction solvent. 11. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Schiff base.

Step 4: Purification 12. For solid products: Recrystallize the crude residue from a mixture of hot ethanol and water (or DCM/hexanes). Filter the crystalline solid, wash with ice-cold ethanol, and dry under high vacuum. 13. For oily products: Purify via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate containing 1% triethylamine (TEA) to prevent hydrolysis of the imine on the acidic silica column.

Quantitative Data & Optimization Summary

The choice of amine significantly impacts the reaction kinetics and yield. Aliphatic amines are more nucleophilic and react faster, whereas electron-deficient aromatic amines require harsher conditions (reflux, stronger acid).

Table 1: Representative Reaction Parameters and Yields for Schiff Base Synthesis.

| Primary Amine Input | Solvent | Catalyst | Temperature | Time (h) | Expected Yield (%) |

| Benzylamine (Aliphatic) | Anhydrous DCM | Mol. Sieves only | Room Temp | 6 - 8 | 88 - 92% |

| Aniline (Aromatic) | Absolute EtOH | Glacial AcOH | Reflux (78°C) | 4 - 6 | 80 - 85% |

| 4-Fluoroaniline (E-withdrawing) | Absolute EtOH | p-TSA (5 mol%) | Reflux (78°C) | 6 - 8 | 75 - 80% |

| 2-Aminothiazole (Heteroaryl) | Toluene | p-TSA (10 mol%) | Reflux (110°C)* | 8 - 12 | 65 - 70% |

*Note: Reactions in toluene should utilize a Dean-Stark apparatus for continuous water removal.

Troubleshooting & Best Practices

-

Incomplete Reaction / Low Yield: If TLC shows unreacted aldehyde after 8 hours, the equilibrium has likely stalled due to water accumulation. Causality: The hemiaminal dehydration step is reversible. Solution: Add fresh molecular sieves or switch to a Dean-Stark setup with toluene to physically remove water.

-

Product Degradation during Purification: Imines are susceptible to hydrolysis back to the aldehyde and amine when exposed to moisture and acidic environments (like standard silica gel). Solution: Pre-treat the silica gel with 1-2% Triethylamine (TEA) to neutralize acidic sites before loading the column.

-

Dehalogenation (Loss of C2-Iodo group): Avoid using strong bases or transition metal contaminants during the Schiff base formation, as the C2-Iodo bond is highly labile and prone to premature cleavage or homocoupling.

References

-

Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach ResearchGate URL:[Link]

-

Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity RSC Advances URL:[Link]

-

Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based catalyst NIScPR Online Periodicals Repository URL:[Link]

-

4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde Compound Details ChemSrc URL:[Link]

Application Note: Selective Reductive Amination of Thiazole-5-carbaldehydes

Topic: Procedure for Reductive Amination of Thiazole-5-carbaldehydes Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Abstract & Strategic Importance

The thiazole-5-ylmethylamine motif is a privileged pharmacophore in medicinal chemistry, serving as a critical linkage in kinase inhibitors (e.g., Dasatinib analogs), anti-infectives, and peptidomimetics. However, the functionalization of thiazole-5-carbaldehydes presents specific challenges due to the electron-deficient nature of the heterocyclic ring and the basicity of the thiazole nitrogen.

This guide details a robust, scalable protocol for the reductive amination of thiazole-5-carbaldehydes. While catalytic hydrogenation is often avoided due to the risk of sulfur poisoning the catalyst (e.g., Pd/C), hydride-based reductions offer superior reliability. This protocol prioritizes Sodium Triacetoxyborohydride (STAB) as the reductant of choice due to its mildness and high chemoselectivity for imines over aldehydes, minimizing the formation of the alcohol byproduct (thiazole-5-methanol).

Mechanistic Insight & Reaction Design

The Chemical Challenge

Thiazole-5-carbaldehyde possesses two competing reactive sites:

-

The Carbonyl (C5-CHO): Highly electrophilic due to the electron-withdrawing nature of the thiazole ring (

nitrogen and sulfur). This facilitates rapid imine formation but also makes the aldehyde prone to hydration or side-reactions. -

The Thiazole Nitrogen (N3): A Lewis base (

). While less basic than pyridine, it can still coordinate with strong Lewis acids or interfere with protonation states if pH is not controlled.

The Solution: STAB-Mediated Reduction

The reaction proceeds via the formation of an iminium ion intermediate.[1] STAB (

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow and the critical decision points in the synthesis.

Figure 1: Mechanistic pathway highlighting the kinetic selectivity of STAB for the iminium ion over the parent aldehyde.

Experimental Protocol (Standard Procedure)

Method A: One-Pot Reductive Amination using STAB Recommended for most primary and secondary amines.

Reagents & Materials

-

Substrate: Thiazole-5-carbaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv (Free base preferred; if using HCl salt, add 1.0 equiv TEA).

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[2][3]

-

Note: DCE promotes rapid imine formation and solubilizes the STAB complex effectively.

-

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

-

Crucial: Promotes protonation of the carbinolamine intermediate to form the iminium ion.

-

Step-by-Step Procedure

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve Thiazole-5-carbaldehyde (1.0 mmol) in DCE (5 mL, 0.2 M concentration).

-

Imine Formation: Add the Amine (1.1 mmol).

-

Observation: If the amine is aliphatic, the reaction may warm slightly.

-

Add Acetic Acid (1.0 – 2.0 mmol).

-

Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (

or Ar). -

Checkpoint: Although STAB allows one-pot addition, a short "pre-stir" ensures the equilibrium shifts toward the imine, further minimizing aldehyde reduction.

-

-

Reduction: Add STAB (1.5 mmol) in a single portion.

-

Note: Gas evolution (

) is possible but usually minimal with STAB compared to

-

-

Reaction Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.

-

Target: Disappearance of the aldehyde peak (often UV active) and appearance of the basic amine product.

-

-

Quench & Workup (Critical for Thiazoles):

-

Quench the reaction by adding saturated aqueous

(10 mL). Stir vigorously for 15 minutes to decompose the borate complex. -

Phase Separation: Extract with DCM or EtOAc (

). -

pH Check: Ensure the aqueous layer is basic (

). If the product is trapped as a salt, add 1N NaOH dropwise until basic.

-

-

Purification: Dry organic layers over

, filter, and concentrate. Purify via flash chromatography (typically DCM/MeOH or EtOAc/Hexanes).

Method B: Two-Step Protocol (Alternative)

Use strictly if STAB is unavailable or if the amine is extremely unreactive (requiring heat for imine formation).

-

Imine Formation: Reflux Aldehyde + Amine in Methanol (MeOH) (sometimes with dehydrating agent like

) for 2-4 hours. -

Reduction: Cool to

. Add Sodium Borohydride (-

Risk:[4]

is not selective; it will reduce any unreacted aldehyde to the alcohol. This is why complete conversion to imine before addition is mandatory in this method.

-

Data Analysis & Troubleshooting Guide

Optimization Logic

Use the following decision matrix to optimize yields based on observed byproducts.

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance or poor imine stability. | Increase reaction time for Step 2 (pre-stir). Add molecular sieves (4Å) to drive dehydration. |

| Alcohol Byproduct | Reductant attacking aldehyde before imine forms. | Switch to Method B (Two-step). Ensure STAB is fresh (hydrolyzed STAB acts like |

| Dialkylation | Primary amine reacting with two aldehydes. | Use excess amine (2-3 equiv) or slow addition of the aldehyde to the amine/reductant mixture. |

| No Product (Amine Salt) | Amine HCl salt not dissociating. | Add 1.0 equiv of Triethylamine (TEA) or DIPEA to free-base the amine before adding AcOH. |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal reductive amination conditions.

Safety & Handling

-

Sodium Triacetoxyborohydride (STAB): Moisture sensitive. Reacts with water to release hydrogen gas (flammable) and acetic acid. Store in a desiccator.

-

Thiazole Compounds: Many thiazole derivatives are biologically active.[5] Handle with standard PPE (gloves, goggles, fume hood) to prevent inhalation or skin contact.

-

1,2-Dichloroethane (DCE): Carcinogenic and toxic. Handle strictly in a fume hood. DCM is a safer alternative if solubility permits.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404.

-

Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context on Reductive Amination mechanisms).

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The functionalization of multi-halogenated heterocycles is a cornerstone of modern drug discovery. 4-Chloro-2-iodo-1,3-thiazole-5-carbaldehyde is a highly versatile, electrophilic building block. However, the presence of two distinct halogens (C2-iodo and C4-chloro) alongside a strongly electron-withdrawing C5-carbaldehyde group creates a complex regioselectivity landscape.

This application note provides a field-proven, self-validating methodology for achieving absolute kinetic control during Nucleophilic Aromatic Substitution (SNAr), ensuring exclusive functionalization at the C2 position.

Mechanistic Rationale: The Regioselectivity Dichotomy

To master this substrate, one must understand the competing electronic forces at play within the thiazole core.

-

Intrinsic Electrophilicity of C2: In the parent thiazole ring, the C2 position is flanked by both the electronegative nitrogen and the polarizable sulfur atom. Calculated

-electron densities and NMR chemical shifts consistently demonstrate that C2 is the most electron-deficient site, making it the primary target for nucleophilic attack[1],[2]. -

The C5-Carbaldehyde Activation: The formyl group at C5 exerts a powerful mesomeric (-M) effect. This strongly activates the adjacent C4 position toward SNAr, creating a competitive electrophilic site[3].

-

Leaving Group Dynamics (I vs. Cl): In classic SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, meaning more electronegative halogens (F > Cl > Br > I) generally act as better activating groups. However, the extreme intrinsic electron deficiency of the thiazole C2 position overrides this rule. The highly polarizable C2-I bond is rapidly cleaved following nucleophilic attack, making the C2 position the kinetically favored site for soft and hard nucleophiles alike[4].

Figure 1: Mechanistic logic tree for kinetically controlled C2-selective SNAr.

The Self-Validating Analytical Strategy

Trust in any synthetic protocol requires built-in validation. For this substrate, LC-MS Isotopic Pattern Tracking serves as an instant, self-validating system to confirm regiochemistry without requiring complex 2D-NMR.

-

The Logic: Chlorine naturally exists as a 3:1 ratio of isotopes (

Cl to -